molecular formula C20H20Cl2N4O4S2 B11105500 4-(2,4-dichlorophenoxy)-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]butanamide

4-(2,4-dichlorophenoxy)-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B11105500
M. Wt: 515.4 g/mol
InChI Key: OFBFSCZPTYPJGH-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxy Group: The 2,4-dichlorophenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated precursor.

    Formation of the Butanamide Moiety: The butanamide group is attached via an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dichlorophenoxy)-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the presence of both the thiadiazole ring and the sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20Cl2N4O4S2

Molecular Weight

515.4 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C20H20Cl2N4O4S2/c1-13-4-7-15(8-5-13)32(28,29)23-12-19-25-26-20(31-19)24-18(27)3-2-10-30-17-9-6-14(21)11-16(17)22/h4-9,11,23H,2-3,10,12H2,1H3,(H,24,26,27)

InChI Key

OFBFSCZPTYPJGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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